molecular formula C10H20N2O B6268474 4-(piperidin-4-yl)-1,4-oxazepane CAS No. 1341103-12-5

4-(piperidin-4-yl)-1,4-oxazepane

Cat. No. B6268474
CAS RN: 1341103-12-5
M. Wt: 184.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)-1,4-oxazepane, also known as 4-piperidone, is an organic compound belonging to the piperidine family. It is a cyclic amine that is a colorless, hygroscopic solid. This compound is used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for other piperidine derivatives. 4-piperidone is a versatile compound with a wide range of applications, and its synthesis and usage are discussed in

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1,4-oxazepane is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules. This reaction results in the formation of various products, such as amines, amides, and other compounds. Furthermore, 4-(piperidin-4-yl)-1,4-oxazepane can also act as a nucleophile, participating in nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(piperidin-4-yl)-1,4-oxazepane are not well understood. However, it has been suggested that 4-(piperidin-4-yl)-1,4-oxazepane has antioxidant and anti-inflammatory properties. Furthermore, it has been suggested that the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(piperidin-4-yl)-1,4-oxazepane in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Furthermore, it is a versatile compound that can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
The main limitation of using 4-(piperidin-4-yl)-1,4-oxazepane in laboratory experiments is its low solubility in water. Furthermore, the compound has a relatively low boiling point, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 4-(piperidin-4-yl)-1,4-oxazepane research include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Furthermore, research could be conducted into the development of new synthesis methods for the compound, as well as new applications for it. Additionally, research could be conducted into the development of new derivatives of 4-(piperidin-4-yl)-1,4-oxazepane, such as amines, amides, and other compounds. Finally, research could be conducted into the development of new analytical methods for the compound, such as chromatographic and spectroscopic techniques.

Synthesis Methods

4-(piperidin-4-yl)-1,4-oxazepane is synthesized by the condensation reaction of 4-hydroxy-2-piperidone with ethyl chloroformate. The reaction is carried out in the presence of a base, such as piperidine or triethylamine, and a catalyst, such as p-toluenesulfonic acid or p-toluenesulfonyl chloride. This reaction results in the formation of 4-(piperidin-4-yl)-1,4-oxazepane and ethyl chloroformate. The reaction is carried out at temperatures between 0-50°C and can be completed in a few hours.

Scientific Research Applications

4-(piperidin-4-yl)-1,4-oxazepane is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various piperidine derivatives, such as 4-aminopiperidine and 4-chloropiperidine. 4-(piperidin-4-yl)-1,4-oxazepane is also used in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and piperazines. Furthermore, 4-(piperidin-4-yl)-1,4-oxazepane is used in the synthesis of various amino acids, such as lysine and arginine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperidin-4-yl)-1,4-oxazepane involves the reaction of 4-piperidone with ethylene oxide in the presence of a base to form 4-(piperidin-4-yl)-1,4-oxazepane.", "Starting Materials": [ "4-piperidone", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 4-piperidone to a reaction flask", "Add ethylene oxide to the reaction flask", "Add a base (e.g. potassium hydroxide) to the reaction flask", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1341103-12-5

Molecular Formula

C10H20N2O

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.